methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a thiadiazine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can yield compounds with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including infections and inflammatory conditions.
Industry: In industry, this compound can be used as a precursor for the production of other chemicals. Its versatility makes it valuable in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Uniqueness: Methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate stands out due to its thiadiazine ring, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical and biological properties, making it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-18-11(15)10-6-9(13-19(16,17)14-10)7-2-4-8(12)5-3-7/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZOZAOUPFPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.